5-[(1E)-3-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-2-cyano-3-oxoprop-1-en-1-yl]-2-methoxyphenyl benzenesulfonate
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Overview
Description
5-{(E)-3-[2-CHLORO-5-(TRIFLUOROMETHYL)ANILINO]-2-CYANO-3-OXO-1-PROPENYL}-2-METHOXYPHENYL 1-BENZENESULFONATE is a complex organic compound characterized by its unique structure, which includes a chlorinated aniline group, a cyano group, and a benzenesulfonate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{(E)-3-[2-CHLORO-5-(TRIFLUOROMETHYL)ANILINO]-2-CYANO-3-OXO-1-PROPENYL}-2-METHOXYPHENYL 1-BENZENESULFONATE typically involves multiple steps. The initial step often includes the preparation of the chlorinated aniline derivative, followed by the introduction of the cyano and methoxy groups through nucleophilic substitution reactions. The final step involves the esterification of the phenyl group with benzenesulfonyl chloride under acidic conditions to form the benzenesulfonate ester.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and specific catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
5-{(E)-3-[2-CHLORO-5-(TRIFLUOROMETHYL)ANILINO]-2-CYANO-3-OXO-1-PROPENYL}-2-METHOXYPHENYL 1-BENZENESULFONATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The chlorinated aniline group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in various substituted derivatives.
Scientific Research Applications
5-{(E)-3-[2-CHLORO-5-(TRIFLUOROMETHYL)ANILINO]-2-CYANO-3-OXO-1-PROPENYL}-2-METHOXYPHENYL 1-BENZENESULFONATE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 5-{(E)-3-[2-CHLORO-5-(TRIFLUOROMETHYL)ANILINO]-2-CYANO-3-OXO-1-PROPENYL}-2-METHOXYPHENYL 1-BENZENESULFONATE involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-(trifluoromethyl)aniline: A precursor in the synthesis of the target compound.
Benzenesulfonyl chloride: Used in the esterification step.
Methoxyphenyl derivatives: Structurally similar compounds with varying functional groups.
Uniqueness
5-{(E)-3-[2-CHLORO-5-(TRIFLUOROMETHYL)ANILINO]-2-CYANO-3-OXO-1-PROPENYL}-2-METHOXYPHENYL 1-BENZENESULFONATE is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C24H16ClF3N2O5S |
---|---|
Molecular Weight |
536.9 g/mol |
IUPAC Name |
[5-[(E)-3-[2-chloro-5-(trifluoromethyl)anilino]-2-cyano-3-oxoprop-1-enyl]-2-methoxyphenyl] benzenesulfonate |
InChI |
InChI=1S/C24H16ClF3N2O5S/c1-34-21-10-7-15(12-22(21)35-36(32,33)18-5-3-2-4-6-18)11-16(14-29)23(31)30-20-13-17(24(26,27)28)8-9-19(20)25/h2-13H,1H3,(H,30,31)/b16-11+ |
InChI Key |
VCLATLUMMKOSSE-LFIBNONCSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C(\C#N)/C(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl)OS(=O)(=O)C3=CC=CC=C3 |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C(C#N)C(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl)OS(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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